molecular formula C19H23N3O2 B4240270 N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide

N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide

Cat. No. B4240270
M. Wt: 325.4 g/mol
InChI Key: XATADIQRHUCNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, commonly known as TAK-659, is a small-molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has shown promising results in pre-clinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 selectively binds to the active site of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which prevents its phosphorylation and subsequent activation. This inhibition of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide activity leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, TAK-659 induces apoptosis in malignant B-cells and suppresses the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies, including CLL and MCL. In these models, TAK-659 induces apoptosis in malignant B-cells and inhibits their proliferation. Additionally, TAK-659 has been shown to suppress the activation of autoreactive B-cells in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions. These limitations can make it challenging to administer TAK-659 in pre-clinical studies and may require the use of specialized formulations or delivery methods.

Future Directions

There are several potential future directions for the research and development of TAK-659. One area of focus is the clinical development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Finally, further research is needed to better understand the mechanisms of resistance to N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide inhibitors, such as TAK-659, and to identify strategies to overcome this resistance.

Scientific Research Applications

TAK-659 has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity by inhibiting N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide-mediated signaling pathways and inducing apoptosis in malignant B-cells. Additionally, TAK-659 has shown promising results in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing B-cell activation and autoantibody production.

properties

IUPAC Name

N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-19(2,3)16-6-4-14(5-7-16)17(23)21-12-13-22-18(24)15-8-10-20-11-9-15/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATADIQRHUCNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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